Introduction: The Strategic Importance of the 3,4-Dimethylpiperidine Scaffold
Introduction: The Strategic Importance of the 3,4-Dimethylpiperidine Scaffold
An In-Depth Technical Guide to 3,4-Dimethylpiperidine (CAS 34970-88-2)
Authored for Researchers, Scientists, and Drug Development Professionals
3,4-Dimethylpiperidine is a saturated heterocyclic amine that has garnered significant attention in medicinal chemistry and organic synthesis. As a disubstituted piperidine, its structural complexity and stereochemical nuances offer a unique platform for developing sophisticated molecules. The piperidine ring itself is a prevalent motif in numerous natural products and pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] The addition of two methyl groups at the 3- and 4-positions introduces stereocenters and steric constraints that are pivotal for modulating biological activity and receptor selectivity.
This guide provides a comprehensive overview of the core chemical properties, stereochemistry, synthesis, and reactivity of 3,4-Dimethylpiperidine. It further delves into its critical role as a pharmacophore in drug discovery, particularly in the development of opioid receptor antagonists, offering field-proven insights for professionals in pharmaceutical research and development.[2][3]
Section 1: Core Physicochemical and Structural Properties
3,4-Dimethylpiperidine is a cyclic aliphatic amine whose properties are defined by its piperidine core and the influence of the two methyl substituents.
Molecular and Physical Data
The fundamental properties of 3,4-Dimethylpiperidine are summarized below. It is important to note that while some data is experimentally derived, other values, such as the partition coefficient, are often predicted through computational models.
| Property | Value | Source |
| CAS Number | 34970-88-2 | - |
| Molecular Formula | C₇H₁₅N | [4][5] |
| Molecular Weight | 113.20 g/mol | [6] |
| Monoisotopic Mass | 113.12045 Da | [4] |
| Predicted XlogP | 1.5 | [4] |
| Appearance | Colorless to pale yellow liquid (typical for similar compounds) | [7] |
| Basicity | Exhibits basic properties due to the nitrogen lone pair | [8][9] |
Structural Representation
The fundamental structure consists of a six-membered piperidine ring with methyl groups at the C3 and C4 positions.
Caption: General structure of 3,4-Dimethylpiperidine.
Spectroscopic Profile: An Interpretive Guide
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would be complex due to stereoisomerism. Key expected signals include:
-
Two distinct doublets for the C3-CH₃ and C4-CH₃ groups, with coupling to their adjacent ring protons.
-
A broad singlet for the N-H proton, which is exchangeable with D₂O.[10]
-
A series of complex multiplets for the protons on the piperidine ring (CH and CH₂ groups), with chemical shifts influenced by the stereochemical arrangement of the methyl groups.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show seven distinct carbon signals:
-
Two signals in the aliphatic region (typically 15-30 ppm) corresponding to the two methyl carbons.
-
Five signals corresponding to the carbons of the piperidine ring.
-
-
IR (Infrared) Spectroscopy: The IR spectrum is used to identify key functional groups.[11][12]
-
A moderate, broad absorption in the 3300-3500 cm⁻¹ region, characteristic of an N-H stretch of a secondary amine.
-
Multiple absorptions in the 2850-2960 cm⁻¹ region corresponding to C-H stretching of the methyl and methylene groups.
-
A C-N stretching absorption typically found in the 1000-1250 cm⁻¹ "fingerprint" region.
-
-
MS (Mass Spectrometry): Mass spectrometry provides information on the molecular weight and fragmentation pattern.
-
The molecular ion peak (M⁺) would be observed at m/z = 113.[4]
-
Common fragmentation patterns for cyclic amines would involve alpha-cleavage (loss of an alkyl group adjacent to the nitrogen) and ring-opening fragmentation.
-
Section 2: The Critical Role of Stereochemistry
The presence of two chiral centers at C3 and C4 means that 3,4-Dimethylpiperidine can exist as distinct stereoisomers. Understanding this stereoisomerism is paramount, as different isomers exhibit vastly different biological activities.[2] The relationship between these isomers dictates the molecule's three-dimensional shape, which is fundamental to its interaction with biological targets like receptors and enzymes.[13]
The molecule exists as two diastereomers: cis and trans.
-
cis-3,4-Dimethylpiperidine: In this configuration, the methyl groups are on the same side of the piperidine ring. This isomer is a meso compound, meaning it is achiral and superimposable on its mirror image, despite having two chiral centers ((3R,4S) and (3S,4R) are the same molecule).
-
trans-3,4-Dimethylpiperidine: Here, the methyl groups are on opposite sides of the ring. This configuration exists as a pair of enantiomers: (3R,4R) and (3S,4S), which are non-superimposable mirror images of each other.
Caption: Stereoisomers of 3,4-Dimethylpiperidine.
In drug development, the trans isomers are often of primary interest. For instance, in the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of opioid antagonists, the (3R,4R) isomer consistently demonstrates higher potency than the (3S,4S) isomer.[2] X-ray crystallography studies have confirmed that the piperidine ring in these active molecules adopts a stable chair conformation.[2]
Section 3: Synthesis and Reactivity
Synthetic Pathways
The most common and industrially scalable method for synthesizing substituted piperidines is the catalytic hydrogenation of the corresponding pyridine precursor.[7][14] For 3,4-Dimethylpiperidine, the starting material is 3,4-dimethylpyridine (also known as 3,4-lutidine).
Caption: General synthesis workflow for 3,4-Dimethylpiperidine.
Causality in Experimental Choices:
-
Catalyst Selection: The choice of catalyst (e.g., Platinum oxide, Ruthenium on carbon) and reaction conditions (temperature, pressure, solvent) is critical as it can influence the diastereomeric ratio (cis:trans) of the product.[7][14] For example, hydrogenation over platinum oxide in acidic media often favors the formation of cis-isomers.[14]
-
Diastereomer Separation: Since hydrogenation typically yields a mixture of diastereomers, a subsequent separation step is required.[7] This is usually achieved through column chromatography or fractional crystallization, exploiting the different physical properties of the cis and trans isomers.
Core Reactivity
The chemical behavior of 3,4-Dimethylpiperidine is dominated by the secondary amine functionality. The nitrogen atom possesses a lone pair of electrons, making it both a Brønsted-Lowry base and a potent nucleophile.
-
As a Base: It readily accepts a proton from acids to form a piperidinium salt. This basicity allows it to be used as a non-nucleophilic base catalyst in certain organic reactions.[9]
-
As a Nucleophile: The nitrogen can attack electrophilic centers, making it a versatile building block. Key reactions include:
-
N-Alkylation: Reaction with alkyl halides to form tertiary amines.
-
N-Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-substituted derivatives.
-
Protocol: Example of N-Substitution (N-Benzylation)
This protocol describes a standard procedure for attaching a benzyl group to the nitrogen atom, a common step in creating derivatives for biological screening.
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add 3,4-Dimethylpiperidine (1.0 eq) and a suitable solvent (e.g., acetonitrile or DMF).
-
Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq) to act as a proton scavenger.
-
Electrophile Addition: Slowly add benzyl bromide (1.1 eq) to the stirring mixture at room temperature.
-
Reaction: Heat the mixture (e.g., to 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Workup: After cooling, filter the mixture to remove the inorganic base. Evaporate the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts. Dry the organic layer, concentrate, and purify the crude product via flash column chromatography to yield the pure N-benzyl-3,4-dimethylpiperidine.
Section 4: Applications in Drug Discovery and Development
The trans-3,4-dimethylpiperidine scaffold is a validated and highly valuable pharmacophore, particularly in the field of opioid receptor modulation.[2][3]
Opioid Receptor Antagonists
The N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine framework is the foundation for a class of pure opioid receptor antagonists.[2][3] These compounds block the effects of opioids at their receptors.
-
Lead Structure: This scaffold served as the lead structure for developing potent antagonists for various therapeutic applications.[3]
-
Peripheral Selectivity: By modifying the N-substituent, researchers have successfully designed peripherally selective opioid antagonists. These drugs, such as Alvimopan (Entereg®) , act on opioid receptors in the gastrointestinal tract without crossing the blood-brain barrier, thereby avoiding central nervous system side effects.[3][15] Alvimopan is used to accelerate GI recovery after bowel surgery.[3]
-
Stereochemical Importance: Structure-activity relationship (SAR) studies have consistently shown that the (3R,4R) configuration is crucial for high-affinity binding and potent antagonist activity at opioid receptors.[2] This enantiomer is a key intermediate in the synthesis of Alvimopan.[16]
Other Therapeutic Areas
The versatility of the dimethylpiperidine core allows its incorporation into molecules targeting other areas:
-
CNS Disorders: Derivatives are being investigated as potential treatments for depression, anxiety, and substance abuse by targeting specific opioid receptors like the kappa opioid receptor.[3]
-
Enzyme Inhibition: The defined stereochemistry of dimethylpiperidine derivatives makes them useful for designing selective enzyme inhibitors, with potential applications in treating neurodegenerative diseases like Alzheimer's.[7]
Section 5: Safety, Handling, and Toxicology
While a specific, comprehensive Safety Data Sheet (SDS) for 3,4-Dimethylpiperidine (CAS 34970-88-2) is not widely published, data from closely related dimethylpiperidine isomers and other substituted piperidines provide essential safety guidance.[17][18]
Hazard Profile (Inferred from Analogs):
-
Corrosive: Piperidine derivatives are typically corrosive and can cause severe skin burns and serious eye damage.[17][19][20]
-
Toxicity: May be harmful or toxic if swallowed, inhaled, or in contact with skin.[20] May cause respiratory irritation.[18][21]
-
Flammability: Many low-molecular-weight amines are flammable liquids and their vapors can form explosive mixtures with air.[17][20]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[19][21]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[17][18] Keep containers tightly closed.
-
Spill & Disposal: In case of a spill, contain it with an inert absorbent material. Dispose of the chemical and its container in accordance with local, state, and federal regulations at an approved waste disposal plant.[18]
Disclaimer: This information is based on related compounds. Users must consult a current and specific Safety Data Sheet (SDS) from their supplier before handling 3,4-Dimethylpiperidine.
References
-
Zimmerman, D. M., et al. (2014). The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists. ChemMedChem, 9(8), 1638-1654. [Link]
-
PubChem. (n.d.). 3,4-dimethylpiperidine. National Center for Biotechnology Information. [Link]
-
Carroll, F. I., et al. (2014). The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3- hydroxyphenyl)piperidine class of pure opioid receptor antagonists. ChemMedChem, 9(8), 1638-1654. [Link]
-
PubChem. (n.d.). 3,4-Dimethylpiperidine. National Center for Biotechnology Information. [Link]
-
Zimmerman, D. M., et al. (1994). Discovery of a potent, peripherally selective trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine opioid antagonist for the treatment of gastrointestinal motility disorders. Journal of Medicinal Chemistry, 37(15), 2262-5. [Link]
-
Oreate AI. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. [Link]
-
PubChem. (n.d.). (3R,5R)-3,5-dimethylpiperidine. National Center for Biotechnology Information. [Link]
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]
-
Chemsrc. (2025). Dimethyl piperidine-3,4-dicarboxylate | CAS#:1438084-80-0. [Link]
-
Oreate AI. (2025). Understanding M357 Pills: A Closer Look at 3,5-Dimethylpiperidine. [Link]
-
IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). [Link]
-
PrepChem.com. (n.d.). Synthesis of 3,3-dimethylpiperidine. [Link]
-
Pharmaffiliates. (n.d.). (3R,4R)-3-4-Dimethyl-4-(3-hydroxyphenyl) Piperidine. [Link]
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Med. Chem., 13, 1614-1625. [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). [Link]
-
Arayne, S. M., et al. (2014). Synthesis and Characterization of α,α-Dimethyl-4-[1-Hydroxy-4-[4-(Hydroxyldiphenyl- Methyl)-1-Piperidinyl]Butyl] Benzeneacetic. Modern Chemistry & Applications. [Link]
-
ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]
-
Landrie, C. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]
-
Chemistry Steps. (2025). Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. PubChemLite - 3,4-dimethylpiperidine (C7H15N) [pubchemlite.lcsb.uni.lu]
- 5. 3,4-Dimethylpiperidine | C7H15N | CID 14454414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (3R,5R)-3,5-dimethylpiperidine | C7H15N | CID 641102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tuodaindus.com [tuodaindus.com]
- 8. CAS 38646-68-3: Piperidine, 4,4-dimethyl-, hydrochloride (… [cymitquimica.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. lehigh.edu [lehigh.edu]
- 12. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 13. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. Discovery of a potent, peripherally selective trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine opioid antagonist for the treatment of gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. (+)-(3R,4R)-3,4-DIMETHYL-4-(3-HYDROXYPHENYL)PIPERIDINE | 119193-19-0 [chemicalbook.com]
- 17. fishersci.com [fishersci.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. fishersci.com [fishersci.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. capotchem.cn [capotchem.cn]
